
(trans)-4-Propyl-1-methyl-L-proline-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trans)-4-Propyl-1-methyl-L-proline-d3 is a deuterated analog of (trans)-4-Propyl-1-methyl-L-proline, a compound that belongs to the class of proline derivatives. Proline derivatives are known for their significance in various biochemical processes and pharmaceutical applications. The deuterated form, indicated by the “d3” suffix, means that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can be useful in various scientific studies, including metabolic and pharmacokinetic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-4-Propyl-1-methyl-L-proline-d3 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (trans)-4-Propyl-1-methyl-L-proline and deuterated reagents.
Deuteration: The key step involves the introduction of deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as chromatography to ensure the desired level of deuteration and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Catalytic Deuteration: The deuteration process is scaled up using industrial reactors and catalysts.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(trans)-4-Propyl-1-methyl-L-proline-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted proline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (trans)-4-Propyl-1-methyl-L-proline-d3 is used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The deuterium atoms provide distinct signals that help in the structural elucidation and quantification of compounds.
Biology
In biological research, this compound is used to study metabolic pathways and enzyme kinetics. The deuterium atoms act as tracers, allowing researchers to track the compound’s movement and transformation within biological systems.
Medicine
In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. The deuterated form provides insights into the drug’s behavior in the body, aiding in the development of more effective and safer pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (trans)-4-Propyl-1-methyl-L-proline-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and reactivity, leading to altered biological and chemical effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(trans)-4-Propyl-1-methyl-L-proline: The non-deuterated analog of (trans)-4-Propyl-1-methyl-L-proline-d3.
(cis)-4-Propyl-1-methyl-L-proline: A geometric isomer with different spatial arrangement of atoms.
(trans)-4-Propyl-1-methyl-D-proline: An enantiomer with a different configuration at the chiral center.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
(2S,4R)-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m1/s1/i2D3 |
Clé InChI |
MAWGMRQFCUEYCT-QTFNCCPBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)O)CCC |
SMILES canonique |
CCCC1CC(N(C1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B13450819.png)
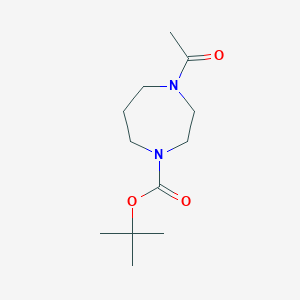
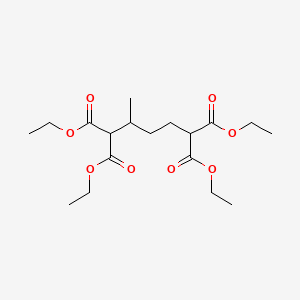
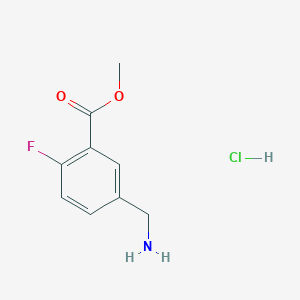
![2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid](/img/structure/B13450837.png)
![2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B13450845.png)
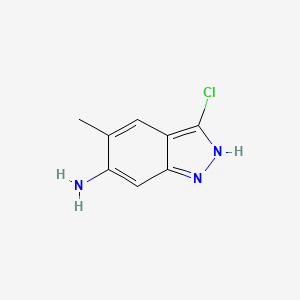
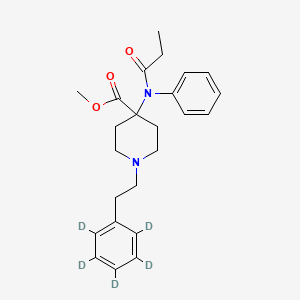
![(7-hexyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13450871.png)
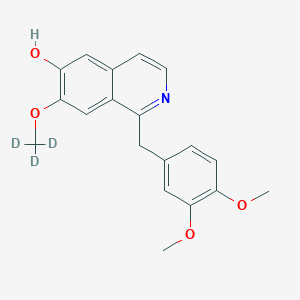
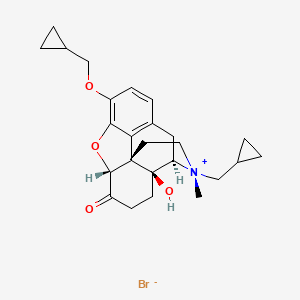
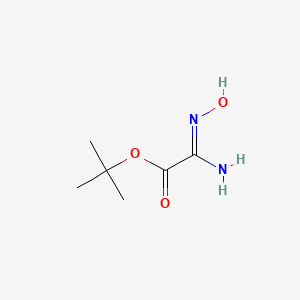
![3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13450892.png)
![N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide](/img/structure/B13450899.png)
